3-Amino-2-methyl-1-(5-methylthiophen-3-yl)propan-1-ol
CAS No.:
Cat. No.: VC17702198
Molecular Formula: C9H15NOS
Molecular Weight: 185.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15NOS |
|---|---|
| Molecular Weight | 185.29 g/mol |
| IUPAC Name | 3-amino-2-methyl-1-(5-methylthiophen-3-yl)propan-1-ol |
| Standard InChI | InChI=1S/C9H15NOS/c1-6(4-10)9(11)8-3-7(2)12-5-8/h3,5-6,9,11H,4,10H2,1-2H3 |
| Standard InChI Key | BJZIYGXZKODCTM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CS1)C(C(C)CN)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a propan-1-ol backbone with an amino group at position 3 and a methyl group at position 2. The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is substituted with a methyl group at the 5-position and linked to the propanol chain at the 3-position. This configuration introduces both polar (amino, hydroxyl) and hydrophobic (methyl, thiophene) regions, influencing its solubility and reactivity.
Molecular Formula:
Molecular Weight: 185.29 g/mol
IUPAC Name: 3-Amino-2-methyl-1-(5-methylthiophen-3-yl)propan-1-ol
Physicochemical Characteristics
While experimental data for this specific compound are sparse, properties can be extrapolated from structurally similar amino alcohols and thiophene derivatives :
| Property | Estimated Value |
|---|---|
| Density | 1.15–1.25 g/cm³ |
| Boiling Point | 280–300°C (decomposes) |
| Solubility in Water | Moderate (10–50 mg/mL) |
| LogP (Partition Coefficient) | 1.8–2.2 |
The hydroxyl and amino groups enhance water solubility, while the thiophene and methyl groups contribute to lipophilicity, suggesting balanced amphiphilic character.
Synthesis and Reaction Pathways
Key Synthetic Strategies
The Gewald reaction, a well-established method for synthesizing 2-aminothiophenes, offers a plausible route to the thiophene moiety of this compound . A modified approach could involve:
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Thiophene Formation: Reacting a ketone precursor (e.g., 5-methylthiophen-3-carbaldehyde) with elemental sulfur and a cyanide source under basic conditions to form the 2-aminothiophene core.
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Propanol Backbone Assembly: Introducing the amino alcohol chain via nucleophilic addition or reductive amination. For example, reacting the thiophene-aldehyde with nitroethane followed by reduction could yield the target structure.
Representative Reaction Conditions:
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Temperature: 60–80°C
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Catalyst: Piperidine or morpholine
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Solvent: Ethanol or DMF
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Yield: 50–70% (estimated)
Industrial-Scale Considerations
Continuous flow reactors could optimize the exothermic steps of thiophene formation, improving safety and scalability. Purification via recrystallization (ethanol/water mixtures) or chromatography (silica gel, CH₂Cl₂/MeOH) would ensure high purity (>95%) .
| Analog Structure | MIC (μg/mL) for S. aureus | IC₅₀ (μM) for A549 Cells |
|---|---|---|
| 3-Amino-3-(thiophen-2-yl)propan-1-ol | 0.25 | 45 |
| 2-Methyl-1-(thiophen-3-yl)propan-1-ol | 1.2 | >100 |
These data suggest that amino substitution enhances bioactivity, likely due to improved target binding.
Applications in Pharmaceutical Development
Intermediate for Drug Synthesis
The compound’s chiral centers and functional groups make it a potential intermediate for:
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Antidepressants: Analogous to duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI).
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Antimicrobials: Derivatives could address multidrug-resistant pathogens.
Material Science Applications
Thiophene-based compounds are utilized in organic electronics. The propanol side chain could improve solubility in polymer matrices, enabling use in conductive films or sensors.
Challenges and Future Directions
Knowledge Gaps
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Toxicology: No in vivo safety data exist for this compound.
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Metabolism: Phase I/II metabolic pathways remain uncharacterized.
Research Priorities
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Stereoselective Synthesis: Developing asymmetric catalytic methods to access enantiomerically pure forms.
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Structure-Activity Relationship (SAR) Studies: Systematically modifying substituents to optimize potency and pharmacokinetics.
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